2-Methyltetrahydro-2H-pyran-2-ol
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Overview
Description
2-Methyltetrahydro-2H-pyran-2-ol is an organic compound belonging to the class of tetrahydropyrans. It is characterized by a six-membered ring containing one oxygen atom and a hydroxyl group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyltetrahydro-2H-pyran-2-ol can be synthesized through several methods. One common approach is the Prins cyclization reaction, which involves the reaction between an aldehyde and an unsaturated alcohol in the presence of an acid catalyst . The reaction conditions, such as the type of acid catalyst and the presence of water, significantly influence the yield and selectivity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts, such as iron-modified silica . These catalysts offer advantages such as reusability and ease of separation from the reaction mixture. The reaction typically involves the use of iron chloride or iron nitrate as the catalyst, with the reaction being carried out under controlled conditions to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyltetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the oxygen atom in the ring structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-Methyltetrahydro-2H-pyran-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyltetrahydro-2H-pyran-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the oxygen atom in the ring structure play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: This compound is similar in structure but has different substituents, leading to variations in its chemical and physical properties.
2-Hydroxytetrahydropyran: Another similar compound with a hydroxyl group attached to the second carbon atom, but lacking the methyl group.
Uniqueness
2-Methyltetrahydro-2H-pyran-2-ol is unique due to its specific ring structure and the presence of both a hydroxyl group and a methyl group. These features contribute to its distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C6H12O2 |
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Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-methyloxan-2-ol |
InChI |
InChI=1S/C6H12O2/c1-6(7)4-2-3-5-8-6/h7H,2-5H2,1H3 |
InChI Key |
PBYLJWHPQMNAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCO1)O |
Origin of Product |
United States |
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